N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide
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Overview
Description
“N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide” is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide” typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the cyclization of a thiourea derivative with an α-halo acid.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using 4-bromophenylamine.
Acylation: The final step involves the acylation of the thiazolidinone derivative with an appropriate acylating agent to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the prop-2-en-1-yl group.
Reduction: Reduction reactions could target the carbonyl groups within the thiazolidinone ring.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, thiazolidinone derivatives are studied for their potential antimicrobial and anticancer activities. This compound may exhibit similar properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it may interact with biological targets involved in disease processes.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide” would depend on its specific biological activity. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity to certain molecular targets, while the thiazolidinone ring could be involved in the inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds are structurally similar and are known for their antidiabetic properties.
Thiazolidinones: Other derivatives of thiazolidinones with different substituents may exhibit varying biological activities.
Uniqueness
The uniqueness of “N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide” lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-2-7-17-13(19)11(21-14(17)20)8-12(18)16-10-5-3-9(15)4-6-10/h2-6,11H,1,7-8H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRRLEZJBNZKRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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